![molecular formula C8H6N4O2 B2778653 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid CAS No. 1546770-27-7](/img/structure/B2778653.png)
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
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Overview
Description
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1546770-27-7 . It has a molecular weight of 190.16 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6N4O2/c13-8(14)7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H,(H,13,14) . This indicates that the compound contains 8 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid are not mentioned in the retrieved documents, 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 190.16 . The InChI code for this compound is 1S/C8H6N4O2/c13-8(14)7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H,(H,13,14) .Scientific Research Applications
Anti-inflammatory Applications
The compound has been investigated for its potential anti-inflammatory properties. A study demonstrated that a derivative of this compound, specifically the ethyl ester version, showed significant anti-inflammatory activity in vitro. This was assessed using an egg albumin denaturation assay, where the compound exhibited a maximum inhibition of protein denaturation by 71.1% at the highest tested concentration, compared to 81.3% for Aspirin . This suggests its potential use as a low molecular intermediate for hybrid drug synthesis with anti-inflammatory effects.
Antimalarial Activity
In the same study, the antimalarial activity of the compound was evaluated against the 3D7 P. falciparum strain. The compound achieved an IC50 of 176 µM, indicating moderate antimalarial activity prior to connection with pharmacophoric groups . This highlights its potential as a starting point for the development of new antimalarial agents.
Anticancer Potential
Triazole derivatives, including those related to 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid, have been synthesized and evaluated for their anticancer properties. Some of these compounds have shown potent inhibitory activities against various cancer cell lines, such as MCF-7 and HCT-116, with IC50 values comparable to reference drugs like doxorubicin . This indicates the compound’s relevance in the design and development of new anticancer molecules.
Enzyme Inhibition
The triazole ring, a key feature of this compound, is known for its ability to bind to a wide variety of enzymes and receptors. This makes it a valuable motif for the development of enzyme inhibitors, which can be used in therapeutic applications or as tools in biochemical research .
Catalysis
Compounds containing the triazole ring, such as 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid, have been explored for their use in catalysis. Their ability to coordinate with a wide range of metals makes them suitable as ligands in catalytic systems, potentially enhancing the efficiency of various chemical reactions .
Photochemistry
The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) binding motif, which is structurally related to the compound , has been utilized in photochemical applications. This includes its use in the development of light-responsive materials and systems, which can have implications in areas such as solar energy conversion and photodynamic therapy .
Molecular Logic and Materials Science
The versatility of the triazole ring also extends to applications in molecular logic and materials science. Compounds with this motif can be incorporated into polymers, dendrimers, and gels, providing functional materials with specific properties for advanced technological applications .
Drug Development Platform
The structural features of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid make it an excellent platform for the design and optimization of drugs. Its triazole core can be modified to enhance bioactivity and safety, reduce manufacturing costs, and develop new therapeutics to combat drug resistance .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for the research and development of 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid and its derivatives could involve further exploration of their potential as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
5-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-2-1-6(3-10-7)12-5-9-4-11-12/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXXKUAVGLLRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=NC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
CAS RN |
1546770-27-7 |
Source
|
Record name | 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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